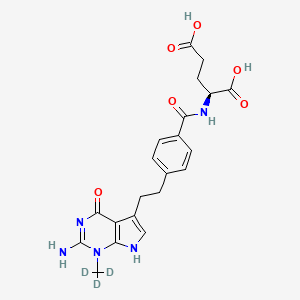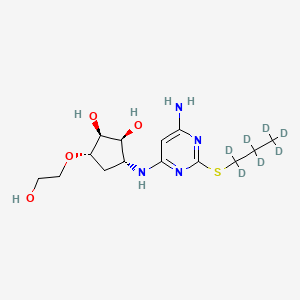
Ticagrelor DP1-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ticagrelor DP1-d7 is a deuterated form of Ticagrelor, a P2Y12 receptor antagonist used primarily as an antiplatelet agent. It is designed to prevent blood clots in patients with acute coronary syndrome or a history of myocardial infarction. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of Ticagrelor, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ticagrelor involves several key steps:
Condensation of Pyrimidine Amine Derivative: The process begins with the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol.
Formation of Triazole Compound: The intermediate obtained is then subjected to diazotization using a green and safer reagent, Resin-NO2, in a mixture of water and acetonitrile.
Condensation with Cyclopropylamine Derivative: The triazole compound is then condensed with a cyclopropylamine derivative.
Deprotection: The final step involves deprotection using hydrochloric acid in dichloromethane, yielding Ticagrelor with high purity.
Industrial Production Methods
Industrial production of Ticagrelor involves optimizing each reaction step to ensure scalability and safety. The critical steps include the nitration reaction and the diazotization process, which are carefully controlled to prevent hazardous conditions. The overall yield of the industrial process is approximately 65-75%, with high purity achieved through optimized reaction conditions .
化学反应分析
Types of Reactions
Ticagrelor undergoes several types of chemical reactions, including:
Oxidation: Ticagrelor can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in Ticagrelor, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the triazole ring, can lead to the formation of different derivatives of Ticagrelor.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Ticagrelor, which can be studied for their pharmacological properties and potential therapeutic applications .
科学研究应用
Ticagrelor DP1-d7 is extensively used in scientific research to study:
Pharmacokinetics: The deuterated form helps in understanding the absorption, distribution, metabolism, and excretion of Ticagrelor.
Pharmacodynamics: Research focuses on the interaction of Ticagrelor with the P2Y12 receptor and its effects on platelet aggregation.
Metabolic Pathways: The presence of deuterium atoms allows for detailed studies of the metabolic stability and pathways of Ticagrelor.
Clinical Applications: Research includes the evaluation of Ticagrelor’s efficacy in preventing thrombotic events in patients with acute coronary syndrome.
作用机制
Ticagrelor exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This inhibition prevents the formation of blood clots, reducing the risk of myocardial infarction and stroke. The binding is reversible, allowing for a rapid onset and offset of action. Ticagrelor also increases the plasma levels of adenosine, enhancing coronary blood flow and providing additional cardioprotective effects .
相似化合物的比较
Similar Compounds
Clopidogrel: A thienopyridine class P2Y12 receptor antagonist that requires metabolic activation and binds irreversibly to the receptor.
Prasugrel: Another thienopyridine that also requires metabolic activation and has a more consistent inhibition of platelet aggregation compared to Clopidogrel.
Cangrelor: A non-thienopyridine P2Y12 receptor antagonist that is administered intravenously and has a rapid onset and offset of action.
Uniqueness of Ticagrelor
Ticagrelor is unique among P2Y12 receptor antagonists due to its:
Reversible Binding: Unlike Clopidogrel and Prasugrel, Ticagrelor binds reversibly to the P2Y12 receptor.
No Metabolic Activation Required: Ticagrelor is active without the need for metabolic activation, providing a faster onset of action.
Enhanced Adenosine Function: Ticagrelor increases plasma adenosine levels, offering additional cardioprotective benefits
属性
分子式 |
C14H24N4O4S |
|---|---|
分子量 |
351.48 g/mol |
IUPAC 名称 |
(1S,2S,3R,5S)-3-[[6-amino-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C14H24N4O4S/c1-2-5-23-14-17-10(15)7-11(18-14)16-8-6-9(22-4-3-19)13(21)12(8)20/h7-9,12-13,19-21H,2-6H2,1H3,(H3,15,16,17,18)/t8-,9+,12+,13-/m1/s1/i1D3,2D2,5D2 |
InChI 键 |
BBOAYFSAUJYGQJ-MPIXAEGOSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=CC(=N1)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO)N |
规范 SMILES |
CCCSC1=NC(=CC(=N1)NC2CC(C(C2O)O)OCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


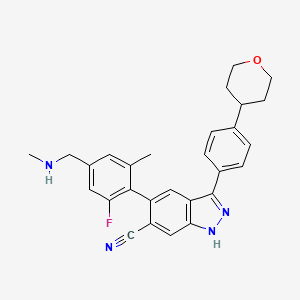
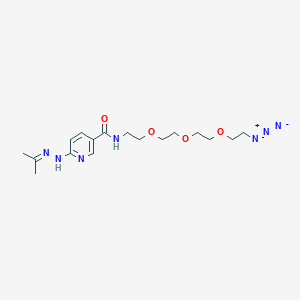


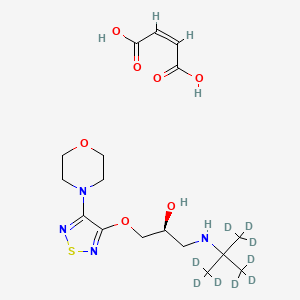

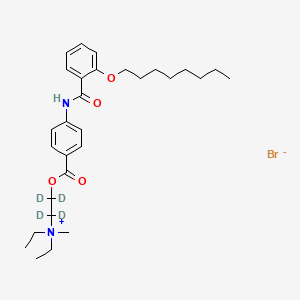

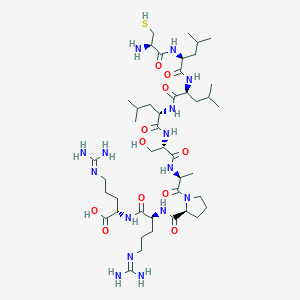

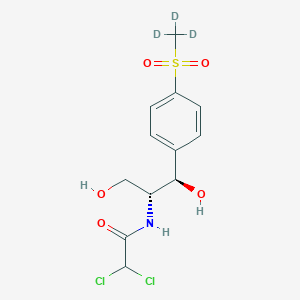
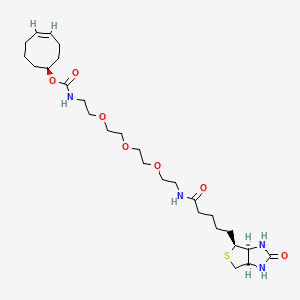
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
